

Physicochemical Properties of 4,4-bis(4-hydroxyphenyl)pentanoic Acid: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-bis(4-hydroxyphenyl)pentanoic acid, also commonly known as **diphenolic acid** (DPA), is a carboxylic acid with the molecular formula C₁₇H₁₈O₄.[1][2] This compound is of significant interest in various industrial and research applications, including as a potential replacement for bisphenol A (BPA) in the synthesis of polymers such as polycarbonates and epoxy resins.[1][2] [3] Its unique structure, featuring two hydroxyphenyl moieties and a carboxylic acid group, imparts a range of physicochemical properties that are critical to its application and behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of DPA, detailed experimental protocols for their determination, and a summary of key data in a structured format.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 4,4-bis(4-hydroxyphenyl)pentanoic acid are summarized in the tables below. These properties are essential for understanding its solubility, reactivity, and potential applications in material science and drug development.

General and Physical Properties



| Property | Value | Reference |
|-------------------|--|------------------|
| IUPAC Name | 4,4-bis(4- hydroxyphenyl)pentanoic acid | [1] |
| Synonyms | Diphenolic acid, 4,4-Bis(4-hydroxyphenyl)valeric acid | [4][5] |
| CAS Number | 126-00-1 | [1][6] |
| Molecular Formula | C17H18O4 | [1] |
| Molar Mass | 286.327 g⋅mol ⁻¹ | [1][7] |
| Appearance | White to off-white or light tan crystalline solid/powder/granules.[4][8] | [4][8] |
| Melting Point | 167-171 °C (333-340 °F; 440- 444 K)[1][3][4][9][10] | [1][3][4][9][10] |
| Boiling Point | 507 °C (945 °F; 780 K) | [1][2] |
| Density | 1.30 g/cm ³ | [4][9] |
| pKa (Predicted) | 4.66 ± 0.10 | [4] |

Solubility Profile



| Solvent | Solubility | Reference |
|---------------------------|--|-----------|
| Water | Limited/Sparingly soluble, appreciably soluble in hot water.[7][8] | [7] |
| Ethanol | Soluble | [1] |
| Isopropanol | Soluble | [1] |
| Acetone | Soluble | [1][8] |
| Acetic Acid | Soluble | [1] |
| Methyl Ethyl Ketone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Benzene | Insoluble | [1] |
| Carbon Tetrachloride | Insoluble | [1] |
| Xylene | Insoluble | [1] |

Spectroscopic Data



| Technique | Characteristic Peaks/Signals | Reference |
|---------------------|--|--------------|
| ¹ H NMR | The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet in the 10-13 ppm region.[11][12][13] | [11][12][13] |
| ¹³ C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[14][15] | [14][15] |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm ⁻¹ . A C=O stretch is anticipated around 1710-1760 cm ⁻¹ .[14] | [14] |
| UV-Vis Spectroscopy | In ethanol, UV absorption maxima (\lambda max) are observed at 225 nm and 279 nm.[3] Phenolic acids generally exhibit a UV absorption maximum near 280 nm.[16] [17] | [3][16][17] |

Experimental Protocols

The determination of the physicochemical properties of a compound like 4,4-bis(4-hydroxyphenyl)pentanoic acid requires standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[18]

Methodology: Capillary Method[19][20][21]



- Sample Preparation: The crystalline sample of 4,4-bis(4-hydroxyphenyl)pentanoic acid must be thoroughly dried and finely powdered to ensure uniform heat transfer.[18]
- Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[19][22]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating
 can be used to determine an approximate melting range, followed by a slower, more precise
 heating rate (e.g., 1-2 °C per minute) near the expected melting point.[20]
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[22] For a pure substance, this range is typically narrow (0.5-1.0 °C).[20]

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent.[23]

Methodology: Qualitative Solubility Testing[23][24][25][26]

- Sample Preparation: A small, measured amount of 4,4-bis(4-hydroxyphenyl)pentanoic acid (e.g., 25 mg) is placed in a small test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.
- Mixing: After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[23][26]
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.[26]
- Acid-Base Solubility: To further characterize the compound, solubility tests are performed in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) aqueous solutions.[24][25] As



a carboxylic acid, DPA is expected to be soluble in basic solutions due to the formation of its corresponding carboxylate salt.[27]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

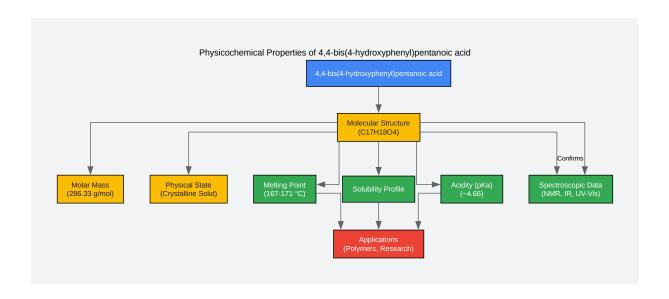
Methodology: Potentiometric Titration[28][29][30][31]

- Solution Preparation: A solution of 4,4-bis(4-hydroxyphenyl)pentanoic acid of known concentration (e.g., 1 mM) is prepared.[29] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCI.[29]
- Apparatus Calibration: A pH meter with a combined pH electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[29]
- Titration: The DPA solution is initially acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl).[29] A
 standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise
 increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[28]

Visualizations Logical Relationship of Physicochemical Properties

The following diagram illustrates the key physicochemical properties of 4,4-bis(4-hydroxyphenyl)pentanoic acid and their interdependencies.





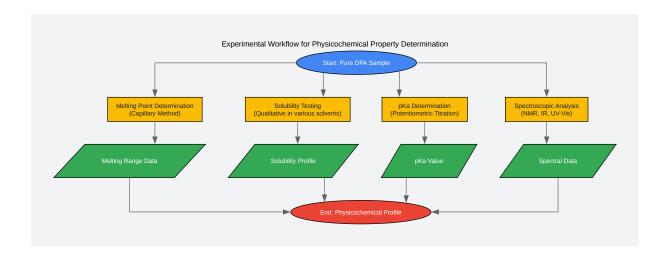
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Caption: Key properties of **Diphenolic Acid**.

Experimental Workflow for Property Determination

This diagram outlines the general workflow for the experimental determination of the key physicochemical properties.





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Caption: Workflow for property determination.

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